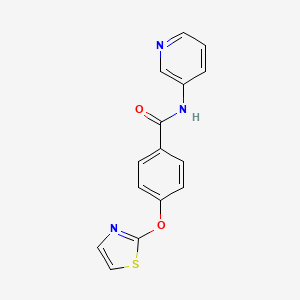

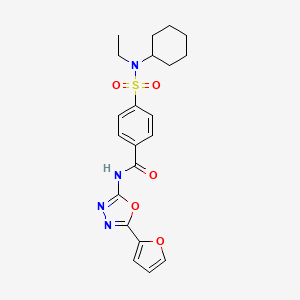

3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

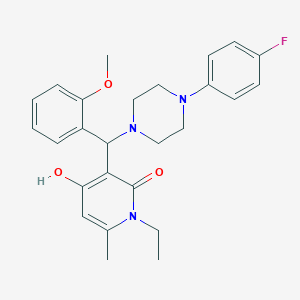

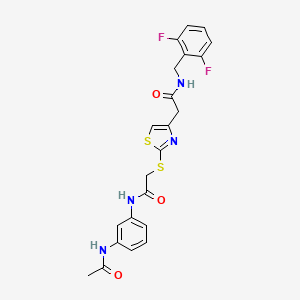

“3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one)” is a chemical compound with the molecular formula C19H18N2O4 . It has an average mass of 338.357 Da and a monoisotopic mass of 338.126648 Da . The compound is characterized by the presence of a pyridine ring and two 4-hydroxy-6-methyl-2H-pyran-2-one groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot Biginelli reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea under conventional thermal heating and microwave activation has been studied . Depending on the conditions, the products were previously unknown 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its molecular formula, C19H18N2O4 . It contains a pyridine ring and two 4-hydroxy-6-methyl-2H-pyran-2-one groups . The compound has a density of 1.4±0.1 g/cm3 and a molar volume of 244.7±3.0 cm3 .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo a one-pot Biginelli reaction with aromatic aldehydes and urea to form 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 633.6±55.0 °C at 760 mmHg, and a flash point of 337.0±31.5 °C . It has a molar refractivity of 91.2±0.3 cm3, a polar surface area of 99 Å2, and a polarizability of 36.2±0.5 10-24 cm3 .科学的研究の応用

Conducting Polymers and Electropolymerization

Research on derivatives of bis(pyrrol-2-yl) arylenes, such as 1,4-bis(pyrrol-2-yl)benzene and related compounds, showcases their utility in creating conducting polymers through electropolymerization. These monomers oxidize at relatively low potentials to form cation radicals, leading to polymers with low oxidation potentials and high stability in their conducting form. Such materials are promising for electronic and optoelectronic applications due to their conductivity and stability (Sotzing et al., 1996).

Catalysis and Polymerization

Complexes based on pyridine and pyrazole derivatives, such as vanadium (III) and chromium (III) complexes, have shown high catalytic activity in ethylene polymerization, producing high molecular weight polymers. These findings indicate the potential of such complexes in industrial polymer production, showcasing the role of pyridine-based ligands in developing efficient catalysts (Abbo & Titinchi, 2013); (Woo et al., 2015).

Self-Assembled Monolayers and Surface Chemistry

Studies on bis(pyrazol-1-yl)pyridine-substituted thiols on Au (111) surfaces have contributed to understanding the self-assembly and surface chemistry of thiol-based monolayers. Such research aids in the development of sensors, surface coatings, and molecular electronics by elucidating the interactions and ordering at the molecular level (Shen et al., 2008).

Solar Energy and Dye-Sensitized Solar Cells

Research involving pyridine-anchor co-adsorbents in combination with ruthenium dyes in dye-sensitized solar cells (DSSCs) highlights the role of pyridine derivatives in enhancing solar cell performance. By addressing deficiencies in dye absorption and charge recombination, such systems offer a pathway to more efficient solar energy conversion (Wei et al., 2015).

特性

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-pyridin-3-ylmethyl]-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO6/c1-9-6-12(20)15(17(22)24-9)14(11-4-3-5-19-8-11)16-13(21)7-10(2)25-18(16)23/h3-8,14,20-21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKMSJMWGKKGJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(C2=CN=CC=C2)C3=C(C=C(OC3=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2738604.png)